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molecular formula C3H5NO B021484 Oxazoline CAS No. 504-77-8

Oxazoline

Cat. No. B021484
M. Wt: 71.08 g/mol
InChI Key: IMSODMZESSGVBE-UHFFFAOYSA-N
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Patent
US08168631B2

Procedure details

Compound 10 (Reaction Scheme 4) was obtained in three synthetic steps. Methyl 2-isocyanoacetate reacted with 4-fluorobenzaldehyde and KOH in MeOH for 7 h at room temperature to afford diastereoselectivity and quantitatively the crude potassium salt trans-ANP 20162. Potassium salt ANP 20162 was coupled with 4-methylpiperidine using the EDCI-HOBT method in dichloromethane to produce the oxazoline amide, LPO 26074 Oxazoline LPO 26074 then underwent ring opening using a HCl 37% solution in MeOH at 45° C. for 15 min to give Compound 10 in 7% yield after purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
EDCI HOBT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=O)#[C-].FC1C=CC([CH:13]=[O:14])=CC=1.[OH-].[K+].[K].CC1CC[NH:24]CC1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>CO.ClCCl>[O:6]1[CH2:4][CH2:3][N:1]=[C:7]1[C:13]([NH2:24])=[O:14].[O:6]1[CH2:4][CH2:3][N:1]=[CH:7]1 |f:2.3,6.7,^1:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCNCC1
Step Seven
Name
EDCI HOBT
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.C=1C=CC2=C(C1)N=NN2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford diastereoselectivity

Outcomes

Product
Name
Type
product
Smiles
O1C(=NCC1)C(=O)N
Name
Type
product
Smiles
O1C=NCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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